5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid
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Overview
Description
5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound features a butan-2-yl group attached to the thiazole ring, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate thioamides with α-haloketones under acidic or basic conditions. The reaction typically proceeds as follows:
Starting Materials: Thioamide and α-haloketone.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or an acid like hydrochloric acid.
Cyclization: The thioamide reacts with the α-haloketone to form the thiazole ring.
Carboxylation: The resulting thiazole intermediate is then carboxylated to introduce the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The thiazole ring can participate in hydrogen bonding and π-π interactions, influencing its binding affinity to molecular targets.
Comparison with Similar Compounds
Similar Compounds
5-(Butan-2-yl)-1,3-thiazole-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
5-(Butan-2-yl)-1,3-oxazole-4-carboxylic acid: Contains an oxygen atom instead of sulfur in the ring.
5-(Butan-2-yl)-1,3-thiazole-4-sulfonic acid: Features a sulfonic acid group instead of a carboxylic acid group.
Uniqueness
5-(Butan-2-yl)-1,3-thiazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the butan-2-yl group can also affect its solubility and stability.
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-butan-2-yl-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-3-5(2)7-6(8(10)11)9-4-12-7/h4-5H,3H2,1-2H3,(H,10,11) |
InChI Key |
XNSHFNSZBXTINO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1=C(N=CS1)C(=O)O |
Origin of Product |
United States |
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